molecular formula C12H14ClN3O3S2 B6989342 N'-(5-chlorothieno[3,2-b]pyridin-2-yl)sulfonyl-2,2-dimethylpropanehydrazide

N'-(5-chlorothieno[3,2-b]pyridin-2-yl)sulfonyl-2,2-dimethylpropanehydrazide

Cat. No.: B6989342
M. Wt: 347.8 g/mol
InChI Key: MFJNJLHODALQQP-UHFFFAOYSA-N
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Description

N'-(5-chlorothieno[3,2-b]pyridin-2-yl)sulfonyl-2,2-dimethylpropanehydrazide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a chlorothieno[3,2-b]pyridine core, a sulfonyl group, and a hydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N'-(5-chlorothieno[3,2-b]pyridin-2-yl)sulfonyl-2,2-dimethylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S2/c1-12(2,3)11(17)15-16-21(18,19)10-6-7-8(20-10)4-5-9(13)14-7/h4-6,16H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJNJLHODALQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNS(=O)(=O)C1=CC2=C(S1)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(5-chlorothieno[3,2-b]pyridin-2-yl)sulfonyl-2,2-dimethylpropanehydrazide typically involves multiple steps, starting with the preparation of 5-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride. This intermediate can be reacted with 2,2-dimethylpropanehydrazide under controlled conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of amines or hydrazides.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further research and development.

Biology: The biological applications of this compound are vast, including its potential use as a probe in biochemical assays or as a building block for bioactive molecules. Its interaction with biological targets can be studied to understand its effects on cellular processes.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial treatments.

Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N'-(5-chlorothieno[3,2-b]pyridin-2-yl)sulfonyl-2,2-dimethylpropanehydrazide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group and hydrazide moiety play crucial roles in binding to these targets, leading to downstream effects in biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride

  • N-(5-chlorobenzo[b]thiophen-3-ylmethyl)-2-[6-chloro-oxo-3-(2-pyridin-2-yl)propanehydrazide

  • N: 2 -[(5-chlorothieno[3,2-b]pyridin-2-yl)sulfonyl]-N-ethylalaninamide

Uniqueness: N'-(5-chlorothieno[3,2-b]pyridin-2-yl)sulfonyl-2,2-dimethylpropanehydrazide stands out due to its specific structural features, which confer unique reactivity and potential applications compared to its similar counterparts. Its ability to undergo diverse chemical reactions and its potential biological and medical applications make it a valuable compound in scientific research.

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